molecular formula C7H3BrFNO2 B11771875 5-Bromo-7-fluorobenzo[d]oxazol-2(3H)-one

5-Bromo-7-fluorobenzo[d]oxazol-2(3H)-one

Cat. No.: B11771875
M. Wt: 232.01 g/mol
InChI Key: FOJMRBYYEDHXSO-UHFFFAOYSA-N
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Description

5-Bromo-7-fluorobenzo[d]oxazol-2(3H)-one: is a heterocyclic compound with the molecular formula C7H3BrFNO2 It is characterized by the presence of a bromine atom at the 5th position and a fluorine atom at the 7th position on the benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-fluorobenzo[d]oxazol-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-bromo-2-fluoroaniline with carbonyl compounds in the presence of dehydrating agents. The reaction conditions often include elevated temperatures and the use of solvents like toluene or dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine and fluorine atoms on the benzoxazole ring can undergo nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles like amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of various derivatives. For example, oxidation with agents like potassium permanganate can yield corresponding oxazolone derivatives.

    Coupling Reactions: The compound can undergo coupling reactions with aryl or alkyl halides in the presence of palladium catalysts to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like triethylamine (TEA).

Major Products:

    Substitution Products: Amino or thiol derivatives.

    Oxidation Products: Oxazolone derivatives.

    Coupling Products: Complex aryl or alkyl-substituted benzoxazoles.

Scientific Research Applications

Chemistry: 5-Bromo-7-fluorobenzo[d]oxazol-2(3H)-one is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It can be used in the design of inhibitors for specific enzymes or receptors, contributing to the development of new therapeutic agents.

Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of pharmaceutical compounds. Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its derivatives can be incorporated into polymers, coatings, and electronic materials.

Mechanism of Action

The mechanism of action of 5-Bromo-7-fluorobenzo[d]oxazol-2(3H)-one and its derivatives depends on their specific applications. In medicinal chemistry, the compound may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity.

Molecular Targets and Pathways:

    Enzymes: The compound can inhibit enzymes involved in disease pathways, such as kinases or proteases.

    Receptors: It can bind to receptors on cell surfaces, affecting signal transduction pathways.

    Pathways: The compound may interfere with cellular pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

    5-Bromo-7-chlorobenzo[d]oxazol-2(3H)-one: Similar structure with a chlorine atom instead of fluorine.

    5-Bromo-7-methylbenzo[d]oxazol-2(3H)-one: Contains a methyl group instead of fluorine.

    5-Bromo-7-nitrobenzo[d]oxazol-2(3H)-one: Contains a nitro group instead of fluorine.

Uniqueness: The presence of both bromine and fluorine atoms in 5-Bromo-7-fluorobenzo[d]oxazol-2(3H)-one imparts unique chemical properties, such as increased reactivity and potential bioactivity. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug design.

Properties

IUPAC Name

5-bromo-7-fluoro-3H-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNO2/c8-3-1-4(9)6-5(2-3)10-7(11)12-6/h1-2H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOJMRBYYEDHXSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC(=O)O2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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